molecular formula C20H21N3O2 B7741479 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid

4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid

Cat. No.: B7741479
M. Wt: 335.4 g/mol
InChI Key: ICSMYXNXVFIHEY-UHFFFAOYSA-N
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Description

4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems .

Mechanism of Action

The mechanism of action of 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

4-[(2-pentan-3-ylquinazolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-13(4-2)18-22-17-8-6-5-7-16(17)19(23-18)21-15-11-9-14(10-12-15)20(24)25/h5-13H,3-4H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSMYXNXVFIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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